REACTION_CXSMILES
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[I:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-])=O)=[CH:4][CH:3]=1.[NH4+].[Cl-]>[Fe]>[I:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[CH:4][CH:3]=1 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After sixty minutes the hot mixture was filtered through Celite
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Type
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CONCENTRATION
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Details
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then concentrated
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Type
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CUSTOM
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Details
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The residue was partitioned between EtOAc and saturated NaHCO3 solution
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Type
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WASH
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Details
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The organic phase was washed with sat. NaHCO3 solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried with MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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to yield a brown solid
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Name
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Type
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Smiles
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IC1=CC=C(C(=N1)N)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |